

# 3-Methoxy-4-prop-2-ynylbenzaldehyde

## IUPAC name

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### Compound of Interest

**Compound Name:** 3-Methoxy-4-prop-2-ynylbenzaldehyde

**Cat. No.:** B1351543

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An In-depth Technical Guide to 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

This guide provides a comprehensive overview of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a vanillin derivative with significant applications in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Identity and Properties

The compound, commonly known as O-propargylvanillin, is a synthetic derivative of vanillin. The terminal alkyne group (propargyl group) makes it a valuable precursor for synthesizing more complex molecules via click chemistry.

IUPAC Name: 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[1][2][3]

Synonyms: **3-Methoxy-4-prop-2-ynylbenzaldehyde**, O-propargylvanillin, 3-methoxy-4-(2-propynylbenzaldehyde, 3-methoxy-4-prop-2-ynylbenzaldehyde[4][5]

Table 1: Physicochemical and Structural Properties

Property	Value	Source(s)
CAS Number	<b>5651-83-2</b>	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	190.19 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Physical Form	Solid	
Boiling Point	325.2°C at 760 mmHg (Predicted)	<a href="#">[5]</a>
Melting Point	95 °C / 185 °C (458 K)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Density	1.146 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>

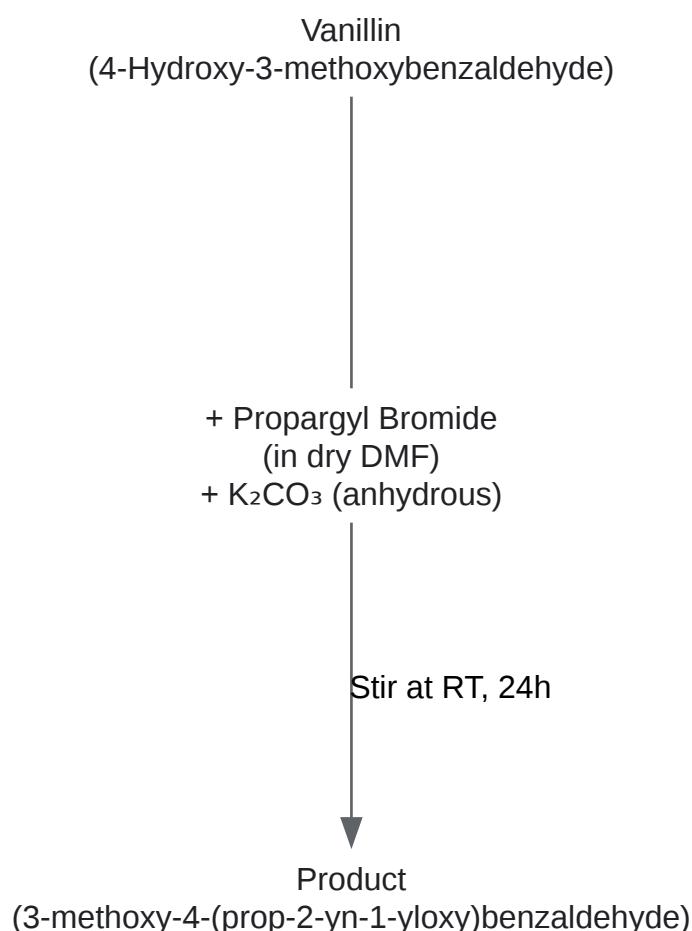
| Storage Conditions | Inert atmosphere, 2-8°C | |

## Synthesis and Experimental Protocols

The primary method for synthesizing 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is through the Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

## Synthesis Reaction Scheme

The overall synthesis involves the O-alkylation of vanillin using propargyl bromide.



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Caption: Reaction scheme for the synthesis of O-propargylvanillin.

## Detailed Experimental Protocol

This protocol is adapted from the synthesis described in the literature[1][2].

### Materials:

- 4-Hydroxy-3-methoxybenzaldehyde (vanillin)
- Propargyl bromide
- Anhydrous potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Dry dimethylformamide (DMF)

- Chloroform (CHCl<sub>3</sub>)
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (4:1 v/v)

Procedure:

- Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous K<sub>2</sub>CO<sub>3</sub> (1.2-1.3 eq) in dry DMF.[1][3]
- Add propargyl bromide (1.0-1.6 eq) to the solution.[1][3]
- Stir the reaction mixture at room temperature for 24 hours.[1]
- Pour the reaction mixture into water (approx. 6-7 times the volume of DMF) and extract with CHCl<sub>3</sub>.[1]
- Combine the organic phases and wash sequentially with water and a brine solution.[2]
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.[1]
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1 v/v) mixture as the eluent.[1]
- The final product is obtained as a yellow or beige solid.[1][3]

## Applications in Drug Discovery and Organic Synthesis

The significance of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde lies in its role as a versatile building block, primarily due to the presence of the terminal alkyne group.

## Precursor for Click Chemistry

The propargyl group is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the vanillin scaffold to other molecules of interest (e.g., those with azide functional groups). This strategy is widely employed to create novel hybrid molecules with potential therapeutic activities.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Caption: Workflow from vanillin to bioactive triazoles via click chemistry.

## Biological Significance

While the title compound is primarily an intermediate, its derivatives are being actively investigated for a range of biological activities:

- **Antimicrobial Agents:** Propargyloxy benzaldehyde derivatives have demonstrated antibacterial activity against both Gram-positive (e.g., *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*) bacteria, as well as high antifungal activity against fungi like *Aspergillus niger*.[\[8\]](#) The mechanism is thought to involve the disruption of bacterial cell wall synthesis.[\[8\]](#)
- **Neuroprotective Agents:** The scaffold has been incorporated into multitarget-directed ligands designed as neuroprotective agents with calcium channel blocking capabilities.[\[3\]](#)
- **Chemotherapeutic Agents:** Vanillin itself is an intermediate for drugs such as L-dopa and trimethoprim.[\[1\]](#)[\[2\]](#) By using O-propargylvanillin in click chemistry, researchers can synthesize novel 1,2,3-triazole molecules, which are being explored as potential chemotherapeutic agents for various diseases.[\[1\]](#)[\[2\]](#)

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)